molecular formula C21H26N2O3 B5030623 4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B5030623
M. Wt: 354.4 g/mol
InChI Key: KFXXUIGBKCRZCY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and an amino-oxoethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide typically involves a multi-step process:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with an appropriate amine to form the benzamide.

  • Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced through a nucleophilic substitution reaction. 4-ethoxyaniline is reacted with the benzamide intermediate under controlled conditions to form the desired product.

  • Formation of the Amino-Oxoethyl Group: : The final step involves the introduction of the amino-oxoethyl group. This can be achieved by reacting the intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-ethoxyphenyl)benzamide
  • 4-tert-butyl-N-(4-ethoxyphenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide is unique due to the presence of the amino-oxoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-ethoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-26-18-12-10-17(11-13-18)23-19(24)14-22-20(25)15-6-8-16(9-7-15)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXXUIGBKCRZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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